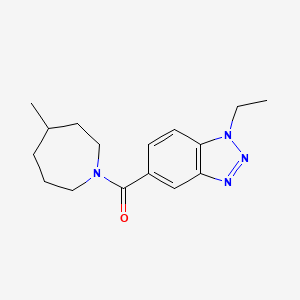
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound has potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines. In vivo studies have also shown that this compound has significant effects on the central nervous system, including antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments include its potent biological activity, relatively simple synthesis method, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone. These include the development of new synthetic methods for this compound, the identification of its molecular targets, and the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound with significant potential applications in various fields. Its potent biological activity, relatively simple synthesis method, and potential applications make it an attractive candidate for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone involves the reaction of 3-aminooxazoles with 3,4-dihydro-2H-quinoline-6-carboxaldehydes in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The synthesis method is relatively simple and can be carried out on a small scale in a laboratory setting.
Scientific Research Applications
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. In pharmacology, 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have significant effects on the central nervous system, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)12-5-6-15-13(10-12)4-3-8-18(15)16(19)14-7-9-20-17-14/h5-7,9-11H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODDUUKEVDZBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)


![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)



![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)